molecular formula C6H12ClNO2 B13614549 3-(Azetidin-1-yl)propanoicacidhydrochloride

3-(Azetidin-1-yl)propanoicacidhydrochloride

Cat. No.: B13614549
M. Wt: 165.62 g/mol
InChI Key: FVKHCJWDBNRYPS-UHFFFAOYSA-N
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Description

3-(azetidin-1-yl)propanoic acid hydrochloride is a chemical compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azetidin-1-yl)propanoic acid hydrochloride typically involves the preparation of azetidine derivatives through various synthetic routes. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and involves the formation of 3-substituted azetidines.

Industrial Production Methods

Industrial production methods for 3-(azetidin-1-yl)propanoic acid hydrochloride often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the synthetic routes.

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring is substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include oxidized azetidine derivatives, reduced azetidine compounds, and substituted azetidine products with various functional groups.

Scientific Research Applications

3-(azetidin-1-yl)propanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(azetidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(azetidin-1-yl)propanoic acid hydrochloride is unique due to its specific ring structure, which provides a balance between stability and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar heterocycles.

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

3-(azetidin-1-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c8-6(9)2-5-7-3-1-4-7;/h1-5H2,(H,8,9);1H

InChI Key

FVKHCJWDBNRYPS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CCC(=O)O.Cl

Origin of Product

United States

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